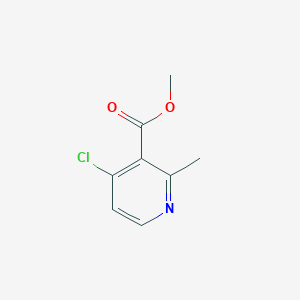

Methyl 4-chloro-2-methylpyridine-3-carboxylate

CAS No.: 1261491-28-4

Cat. No.: VC5959545

Molecular Formula: C8H8ClNO2

Molecular Weight: 185.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261491-28-4 |

|---|---|

| Molecular Formula | C8H8ClNO2 |

| Molecular Weight | 185.61 |

| IUPAC Name | methyl 4-chloro-2-methylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H8ClNO2/c1-5-7(8(11)12-2)6(9)3-4-10-5/h3-4H,1-2H3 |

| Standard InChI Key | PMWJYAHNDINWIY-UHFFFAOYSA-N |

| SMILES | CC1=NC=CC(=C1C(=O)OC)Cl |

Introduction

Methyl 4-chloro-2-methylpyridine-3-carboxylate is an organic compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of approximately 185.61 g/mol . This compound features a pyridine ring substituted with a chlorine atom, a methyl group, and a carboxylate ester group, making it a versatile intermediate in organic synthesis and a potential candidate for various biological applications.

Biological Activities and Potential Applications

Methyl 4-chloro-2-methylpyridine-3-carboxylate has been studied for its potential as an antimicrobial agent and may possess herbicidal properties due to its structural similarity to other biologically active pyridine derivatives. Additionally, its ability to act as a buffering agent suggests utility in biological assays where pH stability is crucial.

Synthesis Methods

Several methods are available for synthesizing methyl 4-chloro-2-methylpyridine-3-carboxylate, allowing for efficient production with varying yields depending on the conditions employed. These synthesis methods highlight the compound's importance in organic chemistry as a precursor for more complex structures.

Comparison with Similar Compounds

Methyl 4-chloro-2-methylpyridine-3-carboxylate shares structural similarities with several other compounds but is distinguished by its specific arrangement of functional groups and chlorine atom positioning.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 6-chloro-4-methylpicolinate | C₈H₈ClNO₂ | Similar structure but different chlorine position |

| Methyl 4-chloro-6-methylnicotinate | C₈H₈ClNO₂ | Contains a methylene bridge; different methyl position |

| Methyl 4-chloro-3-methoxypyridine | C₇H₈ClNO₂ | Contains a methoxy group instead of a carboxylate |

| Methyl 6-chloro-5-methylpicolinate | C₈H₉ClNO₂ | Different substitution pattern on the pyridine ring |

| Methyl 6-chloro-pyridine-2-carboxylic acid | C₇H₆ClNO₂ | Lacks methyl group at position two; only one chlorine |

Storage and Handling

Methyl 4-chloro-2-methylpyridine-3-carboxylate is typically stored at room temperature or refrigerated conditions (0-8°C) to maintain stability . It is available in a purity of ≥97% and is used primarily in professional manufacturing, research laboratories, and industrial settings .

Research Findings and Future Directions

While detailed mechanisms of action for methyl 4-chloro-2-methylpyridine-3-carboxylate are not well-documented, its structural similarities to other biologically active compounds suggest potential applications in pharmacology and agriculture. Further research into its interactions with biological molecules could provide insights into its pharmacological effects and metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume